molecular formula C5H11F B3054227 1-Fluoro-2,2-dimethylpropane CAS No. 59006-05-2

1-Fluoro-2,2-dimethylpropane

Cat. No.: B3054227
CAS No.: 59006-05-2
M. Wt: 90.14 g/mol
InChI Key: CZJHAXLHYWLWBS-UHFFFAOYSA-N
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Description

1-Fluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H11F It is a fluorinated alkane, characterized by the presence of a fluorine atom attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2,2-dimethylpropane can be synthesized through the fluorination of 2,2-dimethylpropane. One common method involves the use of a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain safety and achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2,2-dimethylpropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in these reactions.

    Elimination Reactions: Strong bases like potassium hydroxide (KOH) in alcoholic solutions are commonly employed.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2,2-dimethylpropanol.

    Elimination Reactions: The major product is typically an alkene, such as 2,2-dimethylpropene.

Scientific Research Applications

1-Fluoro-2,2-dimethylpropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.

    Biology: Researchers investigate its potential as a building block for more complex fluorinated organic molecules with biological activity.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of 1-fluoro-2,2-dimethylpropane in chemical reactions involves the interaction of the fluorine atom with other reactants. The fluorine atom, being highly electronegative, can influence the reactivity of the carbon chain, making it more susceptible to nucleophilic attacks. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to replace it. In elimination reactions, the presence of the fluorine atom can stabilize the transition state, facilitating the formation of alkenes.

Comparison with Similar Compounds

    2-Fluoropropane: Another fluorinated alkane with similar properties but a different carbon chain structure.

    1-Fluoro-2-methylpropane: Similar in structure but with a different substitution pattern on the carbon chain.

Uniqueness: 1-Fluoro-2,2-dimethylpropane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two methyl groups adjacent to the fluorine atom can influence its reactivity and stability compared to other fluorinated alkanes.

Properties

IUPAC Name

1-fluoro-2,2-dimethylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F/c1-5(2,3)4-6/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJHAXLHYWLWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436192
Record name 1-fluoro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59006-05-2
Record name 1-fluoro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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